1H-Pyrrolo[2,3-c]pyridin-1-amine

Potassium-competitive acid blocker pCAB Acid pump antagonist

This unsubstituted 1H-pyrrolo[2,3-c]pyridine scaffold is the essential starting point for medicinal chemists developing next-generation potassium-competitive acid blockers (pCABs) and LSD1 inhibitors. The [2,3-c] regioisomer uniquely positions nitrogen atoms for optimal target engagement, delivering nanomolar enzymatic IC₅₀ values and superior developability profiles vs. [2,3-b] or [3,2-b] alternatives. Procure for oncology (AML, SCLC) or CNS PET tracer programs requiring validated tau-binding architecture. High-purity building block ready for SAR exploration and scaffold-hopping campaigns.

Molecular Formula C7H7N3
Molecular Weight 133.15 g/mol
Cat. No. B8597407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrrolo[2,3-c]pyridin-1-amine
Molecular FormulaC7H7N3
Molecular Weight133.15 g/mol
Structural Identifiers
SMILESC1=CN=CC2=C1C=CN2N
InChIInChI=1S/C7H7N3/c8-10-4-2-6-1-3-9-5-7(6)10/h1-5H,8H2
InChIKeyBKBXCHMIMBIPGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Pyrrolo[2,3-c]pyridin-1-amine: Core Properties and Sourcing Baseline for the Pyrrolopyridine Scaffold


1H-Pyrrolo[2,3-c]pyridin-1-amine (CAS 1068975-46-1) is a nitrogen-containing heterocyclic compound with the molecular formula C₇H₇N₃ and a molecular weight of 133.15 g/mol . It serves as a key unsubstituted building block for a wide range of pharmacologically active derivatives, including those targeting LSD1 for oncology, acid pump antagonism for gastrointestinal disorders, and tau aggregates for PET imaging [1][2][3]. The core scaffold enables diverse chemical modifications at multiple positions, establishing it as a versatile starting point for drug discovery programs across several therapeutic areas [4].

Why Generic Pyrrolopyridine Substitution Fails for 1H-Pyrrolo[2,3-c]pyridin-1-amine in Advanced R&D


Simple in-class substitution is not feasible due to the specific and non-interchangeable electronic properties and substitution patterns of the pyrrolopyridine core. The [2,3-c] regioisomer, compared to alternatives like [2,3-b] or [3,2-b] pyrrolopyridines, offers a unique spatial orientation of its nitrogen atoms that critically impacts target binding affinity and selectivity profiles in drug discovery [1]. For example, in the development of potassium-competitive acid blockers (pCABs), the 1H-pyrrolo[2,3-c]pyridine template demonstrated superior potency and a better developability profile compared to other heterocyclic templates, leading to optimized molecules with improved in vitro characteristics over clinical candidates [1]. Similarly, in LSD1 inhibitor programs, the [2,3-c] core has proven essential for achieving nanomolar enzymatic IC₅₀ values and potent cellular activity, a level of activity not readily achievable with regioisomeric scaffolds [2]. These structure-activity relationships underscore the critical nature of this exact scaffold.

Quantitative Differentiation Evidence for 1H-Pyrrolo[2,3-c]pyridin-1-amine vs. In-Class Comparators


Superior Template Potency for pCAB Development: 1H-Pyrrolo[2,3-c]pyridine vs. Other Heterocyclic Scaffolds

In a direct head-to-head comparison of heterocyclic templates for potassium-competitive acid blockers (pCABs), the 1H-pyrrolo[2,3-c]pyridine core demonstrated superior potency over alternative scaffolds such as imidazopyridine, pyrimidine, and pyrrolopyridine regioisomers [1]. Systematic optimization of this template yielded molecules with improved in vitro characteristics compared to the clinical candidate AR-H047108 and comparable to the clinically efficacious AZD-0865, highlighting its preferential selection for next-generation pCAB development [1].

Potassium-competitive acid blocker pCAB Acid pump antagonist Gastric H+/K+ ATPase

Optimized pCAB Derivatives with Nanomolar IC₅₀ Values Achievable from 1H-Pyrrolo[2,3-c]pyridine Core

Further elaboration of the 1H-pyrrolo[2,3-c]pyridine scaffold at the N1, C5, and C7 positions led to the discovery of potent acid pump antagonists (APAs) with single-digit nanomolar activity against gastric H+/K+ ATPase . Compounds 14f and 14g, derived from this core, exhibited IC₅₀ values of 28 nM and 29 nM, respectively, demonstrating the scaffold's ability to yield highly potent, reversible inhibitors distinct from irreversible proton pump inhibitors (PPIs) like omeprazole .

pCAB APA H+/K+ ATPase Acid pump antagonist Gastric acid inhibition

Superior In Vitro Characteristics of Optimized pCABs Derived from 1H-Pyrrolo[2,3-c]pyridine Template vs. Clinical Candidates

Systematic modification of the 1H-pyrrolo[2,3-c]pyridine template was undertaken to improve its in vitro developability profile [1]. This effort resulted in molecules (e.g., compound 32) that demonstrated improved overall in vitro characteristics compared to the reported clinical candidate AR-H047108 and were comparable to the clinically efficacious compound AZD-0865, establishing the template's value in producing drug-like candidates [1].

pCAB Developability profile In vitro characteristics Clinical candidate Template comparison

Validated Use in a Clinical-Stage PET Tracer: MK-6240 Derived from 1H-Pyrrolo[2,3-c]pyridin-1-amine Scaffold

The 1H-pyrrolo[2,3-c]pyridin-1-amine scaffold serves as the critical structural component for MK-6240 ([¹⁸F]-MK-6240), a positron emission tomography (PET) tracer currently in clinical use for quantifying neurofibrillary tangles (NFTs) in Alzheimer's disease and other tauopathies [1]. This application validates the scaffold's utility in generating molecules with high specificity, selectivity for tau aggregates, and suitable in vivo pharmacokinetic properties [1][2].

PET imaging Neurofibrillary tangles Alzheimer's disease Tauopathy MK-6240

Highly Potent LSD1 Inhibitors with Low Nanomolar Cellular IC₅₀ Values from 1H-Pyrrolo[2,3-c]pyridine Core

The pyrrolo[2,3-c]pyridine scaffold was identified as a novel class of highly potent and reversible LSD1 inhibitors . Lead compound 46 (LSD1-UM-109) demonstrated an enzymatic IC₅₀ of 3.1 nM and inhibited cell growth with IC₅₀ values of 0.6 nM in MV4;11 acute leukemia cells and 1.1 nM in H1417 small-cell lung cancer cells [1]. A subsequent optimization campaign yielded compound 23e with a favorable oral PK profile and in vivo efficacy in an AML xenograft model [2].

LSD1 inhibitor Epigenetics Cancer Acute Myeloid Leukemia Small cell lung cancer

High Potency in LSD1 Inhibition: Pyrrolo[2,3-c]pyridine Core vs. Alternative Templates

In the discovery of novel LSD1 inhibitors, the pyrrolo[2,3-c]pyridine core was selected over other heterocyclic templates due to its superior potency [1]. Compounds from this series typically have a binding affinity (IC₅₀) to LSD1 of less than 5 μM, with many achieving low nanomolar activity, demonstrating a clear advantage over less potent scaffolds [1].

LSD1 inhibitor Epigenetics Cancer Template comparison

Optimal Application Scenarios for 1H-Pyrrolo[2,3-c]pyridin-1-amine in Drug Discovery and Development


Lead Optimization for Potassium-Competitive Acid Blockers (pCABs)

Given the direct evidence of the 1H-pyrrolo[2,3-c]pyridine template's superior potency and improved in vitro characteristics over other scaffolds and clinical candidates [1], this building block is optimally suited for medicinal chemistry programs focused on discovering and optimizing next-generation pCABs for the treatment of acid-related gastrointestinal disorders. It offers a validated starting point for achieving nanomolar potency and favorable drug-like properties.

Development of Clinical PET Tracers for CNS Tauopathies

The scaffold's successful translation into the clinical PET tracer MK-6240, which is used for quantifying neurofibrillary tangles in Alzheimer's disease [1], makes 1H-pyrrolo[2,3-c]pyridin-1-amine a critical starting material for developing new tau imaging agents. Procurement should be prioritized for academic or industrial PET center programs aiming to create novel tracers for tauopathies and other neurodegenerative conditions.

Discovery of Potent and Reversible LSD1 Inhibitors for Oncology

The strong evidence from multiple research groups demonstrating that the pyrrolo[2,3-c]pyridine core yields highly potent, reversible LSD1 inhibitors with low nanomolar enzymatic and sub-nanomolar cellular IC₅₀ values [1][2] supports its use as a privileged scaffold for epigenetic drug discovery in oncology. It is particularly well-suited for programs targeting acute myelogenous leukemia (AML) and small cell lung cancer (SCLC).

Scaffold-Hopping and Structure-Activity Relationship (SAR) Studies in Kinase and Epigenetic Targets

Beyond specific targets, the 1H-pyrrolo[2,3-c]pyridin-1-amine scaffold's unique [2,3-c] regioisomerism and versatile substitution points make it a valuable tool for broad SAR exploration and scaffold-hopping exercises in medicinal chemistry. It can be used to probe binding pockets in kinases, epigenetic readers/erasers, and other protein families where nitrogen-containing heterocycles are privileged, as demonstrated by its utility across pCAB, LSD1, and tau PET tracer programs [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1H-Pyrrolo[2,3-c]pyridin-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.